molecular formula C19H21ClN2O B7638604 [4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone

[4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone

Cat. No. B7638604
M. Wt: 328.8 g/mol
InChI Key: TTWPAJSKHPHSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP is a psychoactive drug that has been used for recreational purposes due to its mild stimulant and hallucinogenic effects. However, TFMPP also has potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

[4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone exerts its effects by binding to and activating the 5-HT1A and 5-HT2A receptors, which are located in various regions of the brain, including the prefrontal cortex, hippocampus, and amygdala. Activation of these receptors leads to changes in the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as changes in the levels of various neurotransmitters and hormones. This compound has also been reported to produce mild hallucinogenic effects, such as changes in perception, thought, and emotion.

Advantages and Limitations for Lab Experiments

One advantage of using [4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone in scientific research is its ability to selectively activate specific serotonin receptors, which allows researchers to study the effects of these receptors on behavior and physiology. However, this compound also has limitations, such as its potential for producing non-specific effects and its limited availability and high cost.

Future Directions

There are several future directions for the use of [4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone in scientific research. One area of interest is the development of new drugs that target specific serotonin receptors for the treatment of various psychiatric and neurological disorders. Another direction is the investigation of the role of serotonin receptors in the regulation of social behavior and cognition. Additionally, this compound could be used as a tool to study the effects of psychoactive drugs on the developing brain and to identify potential risks and benefits of these drugs.

Synthesis Methods

[4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone can be synthesized using a multi-step process that involves the reaction of 4-methylacetophenone with 3-chlorobenzyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with piperazine. The final product is then purified using various techniques, such as recrystallization and chromatography.

Scientific Research Applications

[4-(3-Chlorobenzyl)piperazin-1-yl](4-methylphenyl)methanone has been used in scientific research to study the mechanisms of action of psychoactive drugs and their effects on the brain. Specifically, this compound has been used as a tool to investigate the role of serotonin receptors in the regulation of mood and behavior. This compound acts as an agonist at the 5-HT1A and 5-HT2A receptors, which are known to be involved in the modulation of anxiety, depression, and psychosis.

properties

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-15-5-7-17(8-6-15)19(23)22-11-9-21(10-12-22)14-16-3-2-4-18(20)13-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWPAJSKHPHSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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